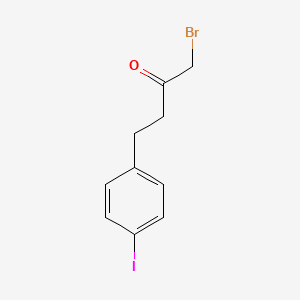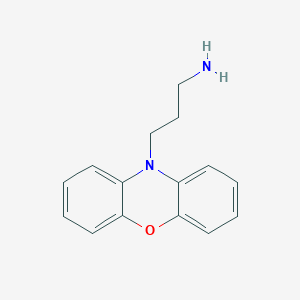
1-(Pyrrolidin-3-yl)piperazine
Overview
Description
“1-(Pyrrolidin-3-yl)piperazine” is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . This reaction has been studied extensively for synthetic pyrrolidines .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are often influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds is also an important aspect of chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, purity, and physical form . It is stored at ambient temperature and is in liquid form .
Scientific Research Applications
Anticonvulsant Activity
- 1-(Pyrrolidin-3-yl)piperazine derivatives have shown potential as anticonvulsant agents. A study by Rybka et al. (2017) identified compounds with significant protective index, higher than well-known antiepileptic drugs, suggesting their application in treating seizures (Rybka et al., 2017).
Antiarrhythmic and Antihypertensive Effects
- Compounds derived from this compound exhibit strong antiarrhythmic and antihypertensive activities. Malawska et al. (2002) demonstrated that these effects might be related to their alpha-adrenolytic properties, indicating their potential in cardiovascular disease treatment (Malawska et al., 2002).
Treatment of Diabetes
- A study by Sharma et al. (2012) on the metabolism, excretion, and pharmacokinetics of a this compound derivative, PF-00734200, a dipeptidyl peptidase IV inhibitor, highlights its relevance in the treatment of type 2 diabetes (Sharma et al., 2012).
Anti-Cancer Properties
- Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives, including this compound, showing good anticancer activity against various cancer cell lines, suggesting their potential use in cancer therapy (Kumar et al., 2013).
Antimalarial Activity
- Mendoza et al. (2011) reported the synthesis of piperazine and pyrrolidine derivatives, including this compound, which showed capacity to inhibit the growth of Plasmodium falciparum, indicating their potential in antimalarial treatments (Mendoza et al., 2011).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of these scaffolds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .
Mode of Action
The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds characterized by the pyrrolidine ring have been reported to show bioactivity, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
It is known that the structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Result of Action
Compounds characterized by the pyrrolidine ring have been reported to show bioactivity, suggesting that they may have various molecular and cellular effects .
Action Environment
The structure of pyrrolidine derivatives can be optimized to improve their biological profiles .
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidin-3-yl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound has been found to bind to certain receptors, such as histamine H3 receptors and sigma-1 receptors, influencing their activity and downstream signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis.
Moreover, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition or activation of these enzymes, affecting the metabolism of various substrates .
Additionally, this compound can act as an agonist or antagonist at certain receptors, such as histamine H3 receptors and sigma-1 receptors . These interactions can modulate receptor activity and downstream signaling pathways, leading to changes in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in liver enzyme activities and potential hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm, nucleus, and other subcellular structures, where it can exert its effects on cellular functions and biochemical pathways .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVCMXLIEXLLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655210 | |
| Record name | 1-(Pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-68-7 | |
| Record name | 1-(Pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Methoxyphenoxy)phenyl]ethanone](/img/structure/B3169965.png)
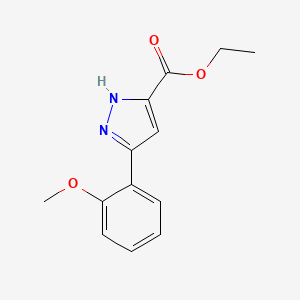
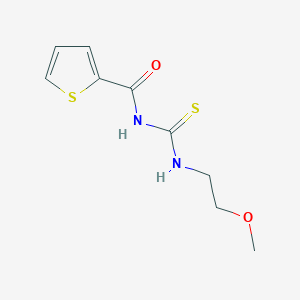
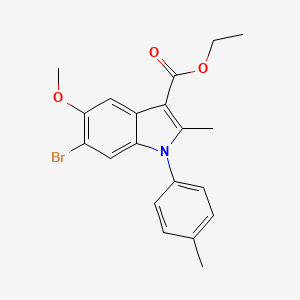



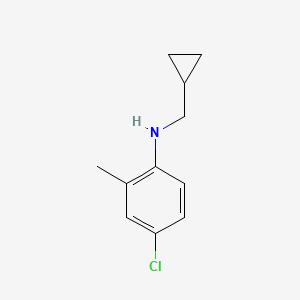
![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine](/img/structure/B3170026.png)


![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)
